molecular formula C17H14N2O7 B3567823 2-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoic acid

2-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoic acid

Cat. No.: B3567823
M. Wt: 358.3 g/mol
InChI Key: WHMVVIRETQGBFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoic acid, also known as ENBC, is a chemical compound that has been widely used in scientific research. It belongs to the class of nitrobenzoic acid derivatives and has shown potential in various applications, including as an anticancer agent, a fluorescent probe, and a molecular sensor.

Mechanism of Action

The mechanism of action of 2-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoic acid involves its interaction with cellular targets, including DNA, enzymes, and proteins. This compound has been shown to induce DNA damage and inhibit DNA replication, leading to cell cycle arrest and apoptosis. In addition, this compound can also inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and survival, including topoisomerase II, histone deacetylase, and NF-κB. Its ability to target multiple pathways and cellular targets makes this compound a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to induce oxidative stress, inhibit cell proliferation, and modulate gene expression. In addition, this compound has also been found to have anti-inflammatory and anti-angiogenic properties, making it a potential therapeutic agent for various diseases. However, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential implications for human health.

Advantages and Limitations for Lab Experiments

2-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoic acid has several advantages for lab experiments, including its high purity, stability, and selectivity for specific targets. In addition, its fluorescent properties make it a useful tool for imaging and detection. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Careful consideration should be given to the appropriate concentration and exposure time for this compound in lab experiments.

Future Directions

There are several future directions for 2-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoic acid research, including its potential use in combination therapy for cancer treatment, its application in drug delivery systems, and its use as a diagnostic tool for disease detection. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential implications for human health. Overall, this compound shows great promise as a valuable tool in scientific research and a potential therapeutic agent for various diseases.

Scientific Research Applications

2-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoic acid has been extensively studied for its potential in various scientific research applications. One of the most promising applications is its use as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its mechanism of action involves inducing apoptosis and inhibiting angiogenesis. In addition, this compound has also been used as a fluorescent probe and a molecular sensor for detecting metal ions and biomolecules. Its unique chemical structure allows for selective binding and detection of specific targets, making it a valuable tool in bioanalytical and biomedical research.

Properties

IUPAC Name

2-[(4-ethoxycarbonylphenyl)carbamoyl]-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O7/c1-2-26-17(23)10-3-5-11(6-4-10)18-15(20)13-8-7-12(19(24)25)9-14(13)16(21)22/h3-9H,2H2,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMVVIRETQGBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.